
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as AOAA, is a chemical compound that has been widely used in scientific research. AOAA is a potent inhibitor of the enzyme alanine-glyoxylate aminotransferase (AGXT), which is involved in the metabolism of amino acids.
Mécanisme D'action
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT by forming a covalent bond with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. This prevents the enzyme from carrying out its normal function, leading to an accumulation of glyoxylate and a decrease in glycine levels.
Biochemical and Physiological Effects:
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of AGXT leads to an accumulation of glyoxylate, which can be converted to oxalate. This has been used to study the role of AGXT in primary hyperoxaluria, as mentioned earlier. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit AGXT, which is involved in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of AGXT, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has some limitations. It is a toxic compound and must be handled with care. It is also relatively unstable and can degrade over time, making it difficult to obtain consistent results.
Orientations Futures
There are several future directions for research on N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide. One area of interest is the role of AGXT in cancer. AGXT has been shown to be upregulated in several types of cancer, and inhibition of this enzyme may have therapeutic potential. Another area of interest is the development of more stable and less toxic inhibitors of AGXT, which could be used as potential drugs for the treatment of primary hyperoxaluria and other diseases. Finally, the use of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide as a tool for studying the role of AGXT in other physiological and pathological processes, such as inflammation and oxidative stress, is an area of ongoing research.
Méthodes De Synthèse
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained by reacting the resulting amine with allyl isocyanate. Other methods include the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.
Applications De Recherche Scientifique
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been used extensively in scientific research as a tool to study the role of AGXT in various physiological and pathological processes. AGXT is involved in the metabolism of amino acids, particularly the conversion of glyoxylate to glycine. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT, leading to an accumulation of glyoxylate and a decrease in glycine levels. This has been used to study the role of AGXT in various diseases, including primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate in the body.
Propriétés
IUPAC Name |
3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDRTEYWXIZREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

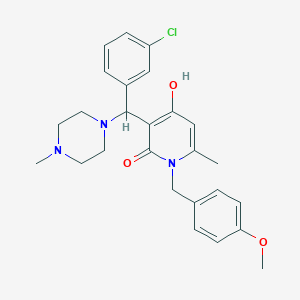
![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)
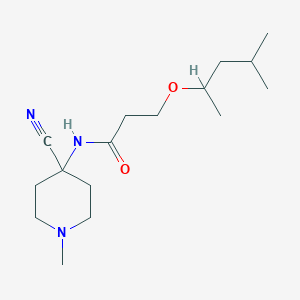
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)

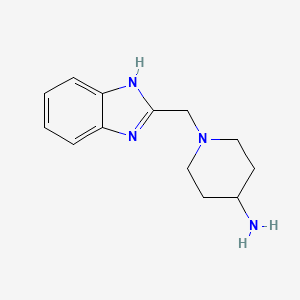
![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
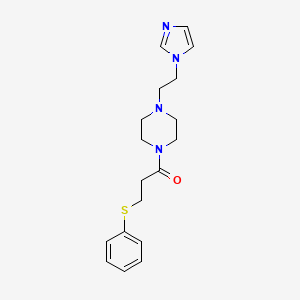
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
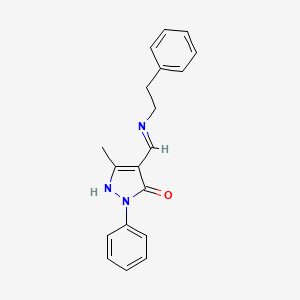
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)
